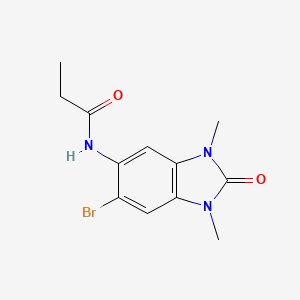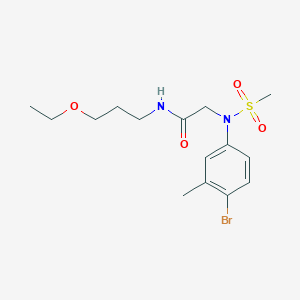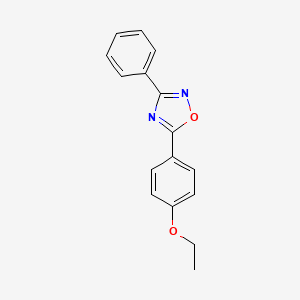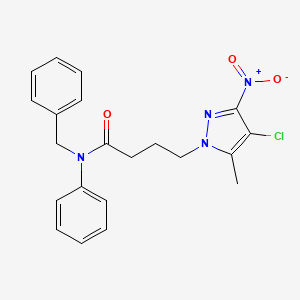![molecular formula C28H29NO3 B4220310 3-(2-oxo-2H-chromen-3-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B4220310.png)
3-(2-oxo-2H-chromen-3-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Overview
Description
3-(2-oxo-2H-chromen-3-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide involves several steps. One common method is the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions . The reaction pathway includes aldol condensation followed by intramolecular lactonization to form the chromene skeleton . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.
Common reagents used in these reactions include alcohols, water, and nitrogen-containing compounds . Major products formed from these reactions include 5-alkoxy, 5-hydroxy, or 5-acylamino derivatives .
Scientific Research Applications
3-(2-oxo-2H-chromen-3-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for tumor growth and survival .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as 3-(2-oxo-2H-chromen-3-yl)benzoate and 3-(2-oxo-2H-chromen-3-yl)benzoyl chloride . Compared to these compounds, 3-(2-oxo-2H-chromen-3-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide is unique due to its specific structural features and the presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group, which may contribute to its distinct biological activities .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c1-17(28-14-18-9-19(15-28)11-20(10-18)16-28)29-26(30)23-7-4-6-21(12-23)24-13-22-5-2-3-8-25(22)32-27(24)31/h2-8,12-13,17-20H,9-11,14-16H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGGJIREJNNTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC(=C4)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4220233.png)
![3,5-dichloro-2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4220236.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4220238.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B4220242.png)
![N-(4-bromo-2-fluorophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4220252.png)

![4-allyl-5-[2-(benzylthio)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4220260.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylbutanamide](/img/structure/B4220269.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4220278.png)



![2-[(4-bromobenzyl)thio]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4220317.png)
